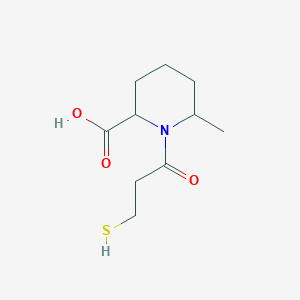

1-(3-巯基丙酰基)-6-甲基哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid (MPPCA) is a versatile organic compound which has many applications in the fields of chemical synthesis, scientific research, and laboratory experiments. MPPCA is a carboxylic acid which contains a sulfhydryl group, making it a thiol. This compound has been studied extensively due to its unique properties, which make it a useful tool for a variety of applications.

科学研究应用

食品和饮料行业中的调味剂

该化合物因其赋予特定口味或香气的能力而被用作调味剂。 其独特的化学性质可以增强食品和饮料的感官属性,使其成为该行业中宝贵的添加剂 .

PVC 稳定剂生产

它在聚合反应中充当链转移剂,特别是在 PVC 稳定剂的生产中。 这些稳定剂在防止 PVC 降解方面起着至关重要的作用,从而延长了材料的耐久性和实用性 .

聚合物的颜色稳定剂

当与酚类抗氧化剂结合使用时,该化合物充当聚合物的初级或次级颜色稳定剂。 这种应用对于保持聚合物基产品的美学质量和一致性至关重要 .

二芳基硫醚的合成

作为硫离子当量,它用于从芳基碘化物合成二芳基硫醚。 该反应在有机化学领域具有重要意义,其中二芳基硫醚是各种合成的宝贵中间体 .

含硫化合物的研究

由于其含硫成分,这种酸在有关含硫化合物的研究中至关重要。 此类研究可导致制药、农业和材料科学的进步 .

安全和处理研究

该化合物的安全性概况,包括其腐蚀性和毒性,使其成为安全处理和储存实践研究的主题。 该领域的研究所确保与这些化学物质打交道的人员的福祉 .

作用机制

Target of Action

It is known that 3-mercaptopropionic acid, a related compound, acts as a competitive inhibitor of glutamate decarboxylase .

Mode of Action

As a competitive inhibitor, 3-Mercaptopropionic acid binds to the active site of glutamate decarboxylase, preventing the enzyme from catalyzing its normal reaction . This could potentially be a similar mode of action for 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid.

Biochemical Pathways

Inhibition of glutamate decarboxylase by 3-mercaptopropionic acid would disrupt the synthesis of gamma-aminobutyric acid (gaba), an important inhibitory neurotransmitter .

Pharmacokinetics

A study on 3-mercaptopropionic acid showed that it has a higher potency and faster onset of action compared to allylglycine .

Result of Action

Due to the inhibition of glutamate decarboxylase, 3-mercaptopropionic acid acts as a convulsant .

安全和危害

3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with glutamate decarboxylase, acting as a competitive inhibitor . This interaction inhibits the conversion of glutamate to gamma-aminobutyric acid (GABA), which can lead to various biochemical effects. Additionally, the compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .

Cellular Effects

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of glutamate decarboxylase can lead to increased levels of glutamate, which may affect excitatory signaling in neurons . This can result in altered neuronal activity and potentially contribute to neurotoxicity. Additionally, the compound’s ability to form disulfide bonds can impact protein folding and stability, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound binds to the active site of glutamate decarboxylase, inhibiting its activity and preventing the conversion of glutamate to GABA . This inhibition can lead to increased glutamate levels and altered neuronal signaling. Additionally, the thiol group of the compound can form disulfide bonds with cysteine residues in proteins, potentially leading to changes in protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained inhibition of glutamate decarboxylase and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit glutamate decarboxylase without causing significant adverse effects . At higher doses, the compound can lead to neurotoxicity and other adverse effects, such as seizures and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as glutamate decarboxylase and L-sulfolactate dehydrogenase . The compound’s metabolism involves the conversion of malate semialdehyde to 4-mercapto-2-oxobutyric acid, which is further transformed into 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid within cells and tissues are crucial for its activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles . The compound’s distribution within tissues can also affect its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects . These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules.

属性

IUPAC Name |

6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIOKYGCFGNNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)CCS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385412 |

Source

|

| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174909-66-1 |

Source

|

| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)